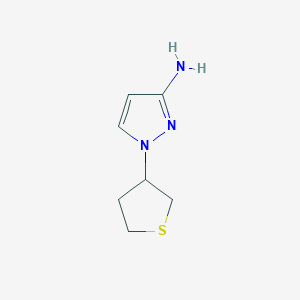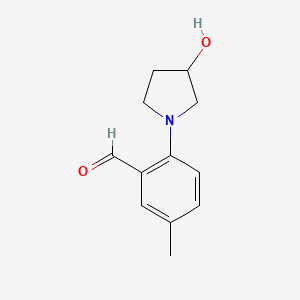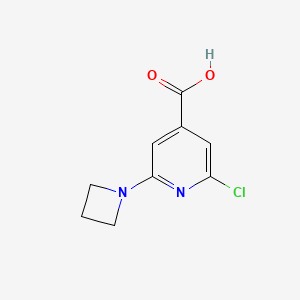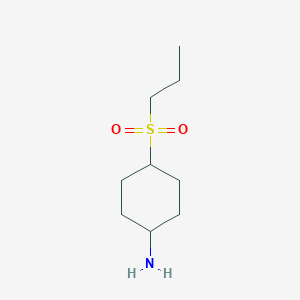![molecular formula C9H10O2 B13171971 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(BICYCLO[310]HEXAN-3-YL)PROP-2-YNOICACID is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid and strained bicyclo[310]hexane ring system, which imparts distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Prop-2-ynoic Acid Moiety: The bicyclo[3.1.0]hexane intermediate is then subjected to further functionalization to introduce the prop-2-ynoic acid group. This step may involve the use of reagents such as alkynes and appropriate catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.
化学反応の分析
Types of Reactions
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . The prop-2-ynoic acid moiety can participate in various biochemical reactions, modulating the activity of enzymes and receptors involved in critical biological processes.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexane: A conformationally constrained bioisostere of cyclohexane, used in drug discovery for its tight binding and selectivity.
Cyclopropylacetic Acid: Another compound with a strained ring system, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID is unique due to its combination of a bicyclic core and a prop-2-ynoic acid moiety. This dual functionality imparts distinct reactivity and potential for diverse applications in various fields. The rigid structure enhances binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry and drug discovery .
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)2-1-6-3-7-5-8(7)4-6/h6-8H,3-5H2,(H,10,11) |
InChIキー |
HXBDYJGLGZYJIU-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2C1C2)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
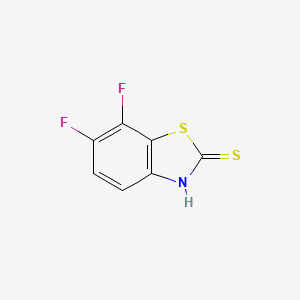
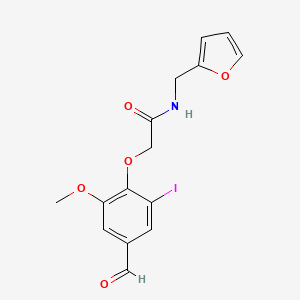
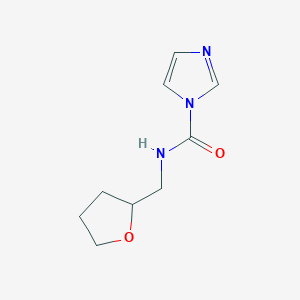
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)

